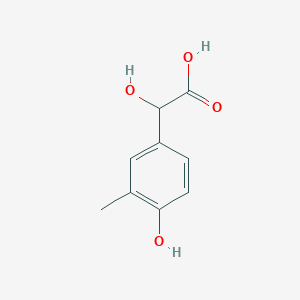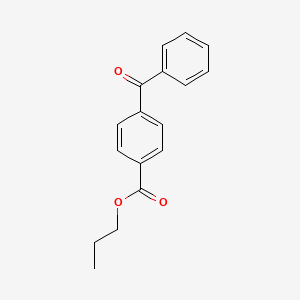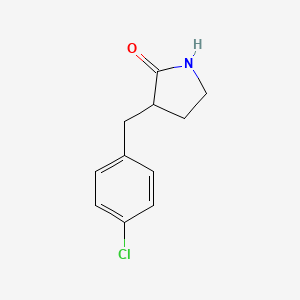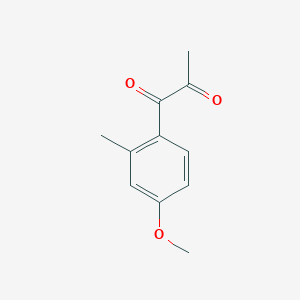
ethyl2-cyclopropylethanecarboximidatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl2-cyclopropylethanecarboximidatehydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to an ethanimidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopropylethanimidate hydrochloride typically involves the reaction of ethyl cyclopropylacetate with an appropriate amidating agent under controlled conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of ethyl 2-cyclopropylethanimidate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl2-cyclopropylethanecarboximidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcarboxylic acid derivatives, while substitution reactions can produce a variety of substituted ethanimidates.
Applications De Recherche Scientifique
ethyl2-cyclopropylethanecarboximidatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-cyclopropylethanimidate hydrochloride involves its interaction with molecular targets through its functional groups. The cyclopropyl group can engage in ring-opening reactions, while the ethanimidate moiety can participate in nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
ethyl2-cyclopropylethanecarboximidatehydrochloride can be compared with other similar compounds such as ethyl 2-chloroethanimidate hydrochloride and ethyl 2-bromoethanimidate hydrochloride These compounds share similar structural features but differ in their reactivity and applications The presence of different substituents (eg
List of Similar Compounds
- Ethyl 2-chloroethanimidate hydrochloride
- Ethyl 2-bromoethanimidate hydrochloride
- Ethyl 2-fluoroethanimidate hydrochloride
These compounds highlight the diversity within the ethanimidate family and underscore the unique properties of ethyl 2-cyclopropylethanimidate hydrochloride.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
ethyl 2-cyclopropylethanimidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-7(8)5-6-3-4-6;/h6,8H,2-5H2,1H3;1H |
Clé InChI |
GADZJRLJURVSLN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)CC1CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8503953.png)




![2-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B8503984.png)




![Methyl 4-[(pyridine-3-ylmethyl)-amino]-cyclohexane-carboxylate](/img/structure/B8504014.png)

